Isothiazol-4-ylboronic acid

Overview

Description

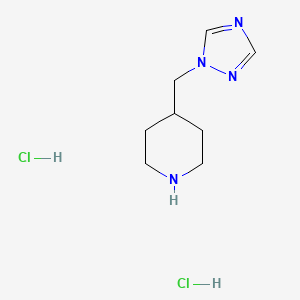

Isothiazol-4-ylboronic acid is a chemical compound with the molecular formula C3H4BNO2S . It is a boronic acid derivative, which are increasingly utilized in diverse areas of research . Boronic acids are known for their interactions with diols and strong Lewis bases as fluoride or cyanide anions, leading to their utility in various sensing applications .

Molecular Structure Analysis

The molecular structure of this compound consists of a boronic acid group attached to an isothiazole ring . The boronic acid group is known for its ability to form reversible covalent complexes with diols, which is a key feature in many of its applications .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids are known to undergo several types of reactions. These include the formation of boronate esters with diols, condensation reactions with amines, and Suzuki-Miyaura cross-coupling reactions .Scientific Research Applications

Sensing Applications

Boronic acids are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications. These can range from homogeneous assays to heterogeneous detection, either at the interface of the sensing material or within the bulk sample .

Biological Labelling

The key interaction of boronic acids with diols also allows their utilization in biological labelling. This could involve tagging biological molecules for tracking or identification purposes .

Protein Manipulation and Modification

Boronic acids can be used in protein manipulation and modification, potentially altering protein function or stability for research purposes .

Antitumor and Cytotoxic Activity

Thiazoles have been reported to exhibit antitumor and cytotoxic activity. While this is not specific to “Isothiazol-4-ylboronic acid”, it’s possible that it could share similar properties given its thiazole component .

Catalysis and Cross-Coupling

Borinic acid derivatives, which are related to boronic acids, have applications in catalysis and cross-coupling reactions. These reactions are fundamental in creating complex organic compounds .

Medicinal Chemistry

Boronic acids have a history of use in medicinal chemistry, including drug development and synthesis of compounds with therapeutic potential .

Sensors, Polymers, and Luminescent Devices

Borinic acids are used in the development of sensors, polymers, and luminescent devices. Given the structural similarity, “this compound” might find use in these areas as well .

Mechanism of Action

Target of Action

Isothiazol-4-ylboronic acid, like other boronic acids, is often used in Suzuki-Miyaura cross-coupling reactions . . It’s worth noting that thiazoles, a class of compounds that include isothiazol, have been found in many biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .

Mode of Action

Boronic acids, in general, are known to interact with their targets through covalent bonding, forming stable tetracoordinate boronate complexes . This interaction can result in changes to the target molecule, potentially altering its function or activity.

Biochemical Pathways

Thiazoles, a class of compounds that include isothiazol, are known to be involved in various biological activities, such as antimicrobial, antifungal, and antineoplastic actions . These activities suggest that thiazoles may interact with multiple biochemical pathways, although the specifics would depend on the exact compound and its targets.

Pharmacokinetics

Thiazoles, a class of compounds that include isothiazol, are known to have diverse biological activities, suggesting they may have favorable adme properties .

Result of Action

Thiazoles, a class of compounds that include isothiazol, have been found in many biologically active compounds, suggesting they may have a range of effects at the molecular and cellular level .

Action Environment

It’s worth noting that the stability and reactivity of boronic acids, in general, can be influenced by factors such as ph and temperature .

Future Directions

Boronic acids, including Isothiazol-4-ylboronic acid, are increasingly being used in diverse areas of research. They are utilized in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Future research will likely continue to explore these and other potential applications of boronic acids.

properties

IUPAC Name |

1,2-thiazol-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BNO2S/c6-4(7)3-1-5-8-2-3/h1-2,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWRYHURUDXLLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSN=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

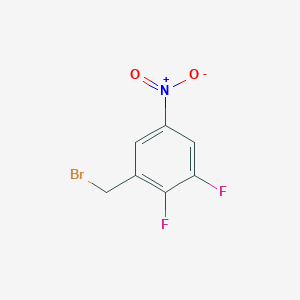

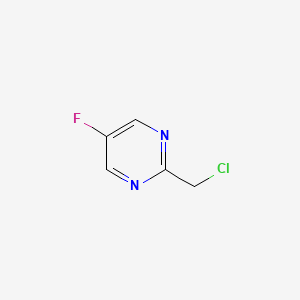

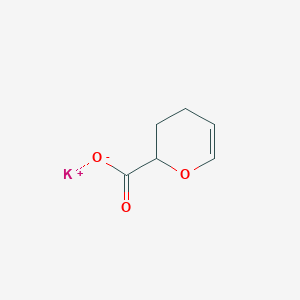

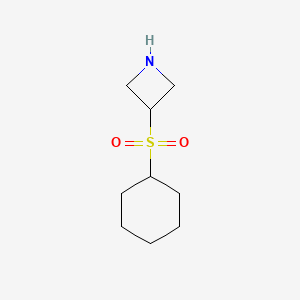

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B1404871.png)

![[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B1404874.png)

![N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine](/img/structure/B1404878.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B1404879.png)

![3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride](/img/structure/B1404881.png)

![4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1404882.png)